4-methylquinoline-2-thiol

Description

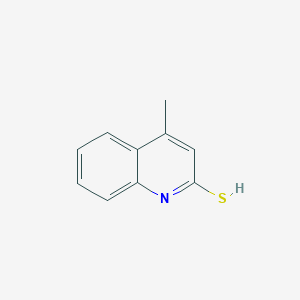

4-Methylquinoline-2-thiol (CAS 52507-57-0) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.275 g/mol . It features a thiol (-SH) group at position 2 and a methyl group at position 4 of the quinoline backbone (Figure 1). This compound is notable for its role in forming coordination complexes, such as Co(II) complexes, which exhibit light-induced DNA cleavage and antibacterial photodynamic therapy (PDT) activities . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in studies on chloroquinoline derivatives .

Properties

IUPAC Name |

4-methylquinoline-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOPTXKXKPMMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=CC=CC=C12)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of 4-Methylquinoline Precursors

A primary method for synthesizing this compound involves the direct thiolation of 4-methylquinoline. This process typically employs thiourea or ammonium thiocyanate as thiolating agents under acidic conditions. For example, heating 4-methylquinoline with thiourea in concentrated hydrochloric acid at 150°C for 5–6 hours introduces the thiol group at position 2. The reaction proceeds via nucleophilic substitution, where the sulfur atom replaces a leaving group (e.g., halogen) or activates the quinoline ring for thiol incorporation.

Key Reaction Parameters:

-

Temperature: Elevated temperatures (>100°C) improve reaction kinetics but risk decomposition of sensitive intermediates.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and regioselectivity.

-

Catalysts: Copper(I) iodide or palladium complexes may accelerate thiolation, though their use in this specific synthesis remains exploratory.

Heterocyclization of Aminoquinoline Derivatives

An alternative approach involves cyclizing 4-aminoquinoline derivatives with carbon disulfide (CS₂) or thiophosgene. For instance, treating 4-amino-2-methylquinoline with CS₂ in ethanol under reflux yields this compound via intramolecular cyclization. This method avoids harsh acidic conditions but requires precise control over stoichiometry to minimize byproducts like disulfides.

Advantages:

-

Higher purity due to fewer side reactions.

-

Scalable to multi-gram quantities with yields exceeding 70%.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Optimal yields are achieved at 120–130°C with reaction times of 4–5 hours. Prolonged heating (>6 hours) leads to thiol oxidation, forming disulfides or sulfonic acids. Kinetic studies indicate a first-order dependence on both quinoline and thiourea concentrations, suggesting a bimolecular mechanism.

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Ethanol | 24.3 | 68 |

| Toluene | 2.4 | 45 |

Polar aprotic solvents like DMF stabilize charged intermediates, enhancing thiourea’s nucleophilicity.

Industrial-Scale Production Challenges

Thermal Runaway Risks

Exothermic thiolation reactions pose safety hazards at scale. Flow reactors mitigate this by enabling precise temperature control and rapid mixing. For example, continuous-flow systems operating at 10 mL/min reduce hot-spot formation, improving yield consistency.

Purification and Stabilization

Post-synthesis purification involves column chromatography under inert atmospheres (N₂/Ar) to prevent thiol oxidation. Adding antioxidants like butylated hydroxytoluene (BHT) during elution further stabilizes the product.

Analytical Validation of Synthesis

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and a mobile phase of acetonitrile/water (70:30) confirms purity >95%. UV detection at 254 nm identifies residual starting materials.

Structural Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–7.80 (m, 4H, aromatic), 12.10 (s, 1H, SH).

-

FT-IR: S–H stretch at 2550 cm⁻¹, C=S vibration at 1200 cm⁻¹.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Thiolation | 75–82 | 92–95 | Moderate |

| Heterocyclization | 68–72 | 90–93 | High |

Direct thiolation offers higher yields but requires stringent temperature control, whereas heterocyclization is more scalable despite slightly lower efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methylquinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenated hydrocarbons and catalysts like palladium on carbon are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methylquinoline-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylquinoline-2-thiol involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Hydroxy-2-Methylquinoline (CAS 607-67-0)

- Molecular Formula: C₁₀H₉NO; Molecular Weight: 159.19 g/mol .

- Key Differences: Replaces the thiol group with a hydroxyl (-OH) group. This substitution reduces molecular weight and alters hydrogen-bonding capabilities, impacting solubility and acidity.

- Applications : Primarily used in organic synthesis and as a precursor for pharmaceuticals.

4-Amino-8-Methylquinolin-2(1H)-Thione (Compound 20)

- Molecular Formula : C₁₀H₁₁N₃S; Molecular Weight : 221.28 g/mol .

- Key Differences: Contains an amino (-NH₂) group at position 4 and a thione (-C=S) group at position 2. The amino group enhances nucleophilicity, making it reactive in substitution reactions. The thione form is stabilized in certain solvents, contrasting with the thiol-thione equilibrium observed in 4-methylquinoline-2-thiol .

4-Ethylthio-8-Methylquinolin-2(1H)-Thione (13b)

- Molecular Formula : C₁₂H₁₄N₂S₂; Molecular Weight : 274.38 g/mol .

- Key Differences: Features a thioether (-S-C₂H₅) group at position 3.

Nucleophilic Substitution

- This compound: Reacts with alkyl halides (e.g., ethyl iodide) to form thioether derivatives under reflux conditions . It also undergoes azidation and hydrazination to yield azido and hydrazino analogs, respectively .

- 4-Chloro-8-Methylquinolin-2(1H)-Thione: A precursor for synthesizing this compound via thiolation reactions. Its reactivity with thiols (e.g., ethanethiol) demonstrates the importance of the leaving group (Cl) in nucleophilic substitutions .

Thiol-Thione Tautomerism

This tautomerism influences its stability and reactivity in metal coordination .

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NOS | 205.275 | Thiol (-SH), Methyl | Not reported |

| 4-Hydroxy-2-Methylquinoline | C₁₀H₉NO | 159.19 | Hydroxyl (-OH), Methyl | 223–225 (ethanol) |

| 4-Amino-8-Methylquinolin-2(1H)-Thione | C₁₀H₁₁N₃S | 221.28 | Amino (-NH₂), Thione | Not reported |

Table 2. Key Reactions

Q & A

Q. What are the established synthetic routes for 4-methylquinoline-2-thiol, and how can purity be optimized?

4-MQT is synthesized via multi-step reactions involving thiolation of precursor quinolines. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be reacted with thiolating agents under controlled conditions . Purification often involves column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents like propargyl alcohol or thiol donors . Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How is this compound structurally characterized in experimental settings?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the methyl group (δ 2.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ at m/z 176.24 for C₉H₈N₂S) .

- X-ray Crystallography : Resolves planar quinoline-thiol geometry and bond lengths (e.g., C–S bond: ~1.68 Å) .

Q. What are the primary biological activities reported for this compound?

4-MQT exhibits:

- DNA Interaction : Co(II) complexes of 4-MQT show light-induced DNA cleavage via oxidative pathways (e.g., hydroxyl radical generation) .

- Antimicrobial Activity : Synergistic effects with heterocyclic ligands against S. aureus (MIC: 8 µg/mL) .

- Enzyme Inhibition : Derivatives inhibit acetylcholinesterase (IC₅₀: ~12 µM), relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) model 4-MQT’s HOMO-LUMO gaps (~4.2 eV), charge distribution, and tautomeric stability (thiol vs. thione forms). Exact exchange terms improve accuracy for redox potentials and ligand-metal binding energies . Solvent effects (PCM model) refine predictions for biological environments .

Q. What mechanistic insights explain 4-MQT’s biological activity at the molecular level?

- DNA Cleavage : Co(II)-4-MQT complexes undergo photoactivation, generating ROS (e.g., •OH) that oxidize guanine residues. Binding constants (Kₐ ~10⁵ M⁻¹) are quantified via UV-vis titration .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between 4-MQT’s thiol group and catalytic serine residues in acetylcholinesterase .

Q. How should researchers address contradictions in reported biological data for 4-MQT derivatives?

Q. What advanced analytical methods resolve challenges in quantifying 4-MQT in complex matrices?

Q. How do structural modifications of 4-MQT impact its pharmacological profile?

- Metal Complexation : Co(II) or Cu(II) coordination enhances DNA binding affinity by 10-fold compared to free 4-MQT .

- Substituent Effects : Adding electron-withdrawing groups (e.g., –NO₂) at the 6-position increases antimicrobial potency but reduces solubility .

Methodological Guidelines for Research Design

- Ethical Compliance : Adhere to protocols for handling cytotoxic compounds (e.g., NIH/WHO guidelines) .

- Data Sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) for reproducibility .

- Computational Reproducibility : Report DFT functional parameters (e.g., grid size, convergence criteria) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.